molecular formula C19H23NO4S B3819137 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine

2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine

Cat. No. B3819137
M. Wt: 361.5 g/mol
InChI Key: HZNHAAGUOSWVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the class of indazole-based synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MMB-CHMINACA is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Mechanism of Action

The psychoactive effects of 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine are mediated through its activation of the CB1 receptor, which is primarily located in the central nervous system. This receptor is responsible for the regulation of several physiological processes, including pain perception, mood, and appetite. 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways and the modulation of these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine are similar to those of other synthetic cannabinoids, including THC. These effects include increased heart rate, decreased blood pressure, and altered perception of time and space. Additionally, 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine has been shown to have potent analgesic and anti-inflammatory effects, which may be mediated through its activation of the CB1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine in laboratory experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and downstream signaling pathways, which can be useful in studying the physiological effects of cannabinoids. However, the high potency of 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine also presents a potential safety concern, as it can lead to severe adverse effects in animal models and human subjects.

Future Directions

There are several potential future directions for research on 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and safety profiles. Additionally, there is a need for further research on the potential therapeutic applications of these compounds, particularly in the treatment of chronic pain and other inflammatory conditions. Finally, there is a need for continued research on the long-term effects of synthetic cannabinoid use, particularly in terms of their potential for addiction and other adverse effects.

Scientific Research Applications

2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine has been extensively studied in the field of synthetic cannabinoid research, with a particular focus on its pharmacological properties and potential therapeutic applications. Several studies have demonstrated the potent analgesic and anti-inflammatory effects of 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine, which may have potential applications in the treatment of chronic pain and other inflammatory conditions. Additionally, 2-(4-methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine has been shown to have anxiolytic and antidepressant effects, which may be useful in the treatment of anxiety and depression.

properties

IUPAC Name

[5-(methoxymethyl)thiophen-2-yl]-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-22-13-17-7-8-18(25-17)19(21)20-9-10-24-16(12-20)11-14-3-5-15(23-2)6-4-14/h3-8,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNHAAGUOSWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyl)-4-{[5-(methoxymethyl)-2-thienyl]carbonyl}morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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